Jaboticabin
Description
Properties
CAS No. |
911315-93-0 |
|---|---|
Molecular Formula |
C16H14O8 |
Molecular Weight |
334.29 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-[(3,4-Dihydroxybenzoyl)oxy]-4,6-dihydroxy-benzeneacetic Acid Methyl Ester |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis of Jaboticabin
Botanical Sources and Distribution of Jaboticabin
This compound is primarily associated with the jaboticaba tree, a fruit-bearing plant native to Brazil. wikipedia.org
Localization within Myrciaria cauliflora Tissues
Research indicates that this compound is not uniformly distributed throughout the Myrciaria cauliflora plant. The highest concentration of this compound is found in the peel of the fruit. acs.orgnih.gov While present in other parts, the peel is considered the major source of this compound. acs.orgnih.gov
Comparative Analysis of this compound Content Across Related Myrciaria Species
Studies have also detected this compound in Myrciaria vexator, commonly known as the false jaboticaba. muc.edu.cnacs.org While both species contain this depside, its presence in M. vexator was identified through chemometric analysis. irb.hr It is considered a minor bioactive depside in both fruits. muc.edu.cnacs.org
Proposed Biosynthetic Pathways of this compound
The formation of this compound within the plant involves a series of biochemical reactions, though the complete pathway is still under investigation.
Precursor Compounds and Enzymatic Transformations
The biosynthesis of this compound is believed to share pathways with other phenolic compounds present in the fruit. muc.edu.cn Depsides are esters formed from two or more hydroxybenzoic acid units. While the specific enzymes responsible for the synthesis of this compound have not been fully elucidated, the process likely involves the esterification of precursor phenolic acids.
Genetic and Environmental Factors Influencing Biosynthesis
The production of phenolic compounds in plants, including this compound, is influenced by a combination of genetic and environmental factors. phcogrev.com The specific cultivar of Myrciaria cauliflora can affect the chemical composition of the fruit. frontiersin.org Furthermore, environmental conditions such as light intensity and temperature are known to influence the accumulation of secondary metabolites like anthocyanins, which co-occur with this compound, suggesting a potential influence on its biosynthesis as well. phcogrev.com
Co-occurring Phytochemicals and Their Research Relevance
This compound is found alongside a rich array of other phytochemicals in Myrciaria cauliflora. These compounds are of significant research interest due to their potential biological activities.
The peel of the jaboticaba fruit, where this compound is most concentrated, is also rich in anthocyanins, particularly cyanidin-3-O-glucoside and delphinidin-3-O-glucoside. muc.edu.cnresearchgate.net Other notable compounds include ellagitannins like iso-oenothein C and oenothein C, which have been isolated from the fruit for the first time in some studies. muc.edu.cnacs.org The fruit also contains various phenolic acids, flavonoids, and tannins. muc.edu.cnacs.orgscirp.org
The co-occurrence of these compounds is relevant to research as they may act synergistically or have their own distinct bioactive properties. For instance, like this compound, another compound found in the wood of the jaboticaba tree, 3,3′-dimethylellagic acid-4-O-sulfate, has demonstrated anti-inflammatory activities. acs.orgnih.gov The presence of these diverse phytochemicals makes Myrciaria cauliflora a subject of ongoing scientific investigation.
Related Ellagic Acid Derivatives (e.g., 3,3'-dimethylellagic acid-4-O-sulfate)
Within Myrciaria cauliflora, this compound is found alongside a variety of other complex polyphenols. Notably, research into the wood of the jaboticaba tree led to the identification of 3,3'-dimethylellagic acid-4-O-sulfate. acs.orgnih.gov This sulfated derivative of ellagic acid is a relatively rare type of natural product, as sulfated phenolics are not commonly found in plants. researchgate.netmdpi.com
Scientific investigations have shown that 3,3'-dimethylellagic acid-4-O-sulfate exhibits biological activities analogous to those of this compound. acs.orgnih.gov Specifically, it has demonstrated antiradical activity and the ability to inhibit the production of the pro-inflammatory chemokine interleukin-8 in human small airway epithelial cells exposed to cigarette smoke extract. nih.gov The presence and similar activity of this compound suggest a complex and synergistic phytochemical profile within the Myrciaria cauliflora plant.
Associated Polyphenolic Compounds (e.g., Anthocyanins, Ellagitannins)
The deep purple-black color of the jaboticaba fruit peel is due to a high concentration of anthocyanins. researchgate.net These water-soluble pigments are a major class of polyphenols found in the plant. High-performance liquid chromatography (HPLC) analyses have identified the principal anthocyanins in jaboticaba as cyanidin-3-O-glucoside and delphinidin-3-O-glucoside. nih.govmuc.edu.cnnih.gov Delphinidin-3-O-glucoside is considered a chemical marker that can help distinguish Myrciaria cauliflora from the 'false jaboticaba' (Myrciaria vexator). nih.govmuc.edu.cn
In addition to anthocyanins, jaboticaba fruits are a rich source of ellagitannins, a class of hydrolyzable tannins. These compounds are abundant in the peels and seeds of the fruit. researchgate.netnih.gov Several specific ellagitannins have been isolated and identified from M. cauliflora, including:
Oenothein C and Iso-oenothein C : First identified in both jaboticaba and false jaboticaba fruits. nih.govmuc.edu.cn
Castalagin, Vescalagin, and Pedunculagin : Found to be highly concentrated in the seeds. researchgate.netnih.gov
Cauliflorin : A new ellagitannin that was first isolated from jaboticaba fruit. nih.govresearchgate.net
The co-occurrence of this compound with these diverse and abundant polyphenolic compounds underscores the complex chemical makeup of the jaboticaba fruit.
Table 2: Associated Polyphenolic Compounds in Myrciaria cauliflora
| Compound Class | Specific Compound(s) | Primary Location in Plant | Source(s) |
| Ellagic Acid Derivatives | 3,3'-dimethylellagic acid-4-O-sulfate | Wood | acs.orgnih.gov |
| Anthocyanins | Cyanidin-3-O-glucoside, Delphinidin-3-O-glucoside | Peel | muc.edu.cnnih.gov |
| Ellagitannins | Oenothein C, Iso-oenothein C, Cauliflorin | Peel | nih.govnih.gov |
| Castalagin, Vescalagin, Pedunculagin | Seeds | nih.gov |
Synthetic Strategies and Chemical Derivatization of Jaboticabin
Total Synthesis Approaches for Jaboticabin
The complete chemical synthesis of this compound from simple, commercially available starting materials has been successfully achieved, providing a reliable source of the compound independent of natural extraction. muc.edu.cnresearchgate.net
The total synthesis of this compound has been accomplished through a multi-step pathway, reported to involve eight distinct steps. irb.hr As a depside, this compound consists of two separate aromatic carboxylic acid units joined by an ester linkage. The general synthetic strategy, therefore, involves the synthesis of these two key precursor units followed by their coupling.
The process requires careful selection of reaction conditions, including temperature, solvent purity, and catalysts, to ensure efficient conversion and high yields at each stage. While specific reagents for the entire 8-step process are detailed in specialized literature, the key transformation is an esterification reaction that couples the two main fragments of the molecule. This is often achieved using a coupling agent designed to facilitate the formation of the ester bond under mild conditions to avoid degradation of the complex phenolic structures.
Table 1: Generalized Steps in the Total Synthesis of this compound
| Step | Transformation Type | Purpose |
|---|---|---|
| 1-4 | Synthesis of Precursor A | Construction of the first aromatic acid moiety. |
| 5-7 | Synthesis of Precursor B | Construction of the second aromatic acid moiety. |
This table represents a generalized pathway based on reported synthetic strategies.
To ensure the success of a multi-step synthesis, each intermediate compound must be rigorously purified and its chemical structure confirmed before proceeding to the next reaction. Researchers rely on a suite of standard analytical techniques for this characterization.
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of each intermediate and the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming that the desired chemical transformations have occurred. irb.hr
Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final this compound molecule. muc.edu.cnirb.hr
Melting Point: Used as a simple and effective indicator of purity for solid intermediates.
Through this combination of chromatographic and spectroscopic methods, the identity and purity of each compound in the synthetic pathway are unequivocally established.
Achieving high purity (≥95%) is critical for compounds intended for pharmacological research to ensure that the observed biological activity is attributable to the target molecule and not to impurities. The synthesis of a complex molecule like this compound can be accompanied by the formation of side products or the carry-over of unreacted starting materials.
Several strategies are employed to control and minimize impurity formation:
Reaction Condition Optimization: Factors such as temperature, reaction time, and the choice of solvent and base are carefully optimized to favor the desired reaction pathway over potential side reactions. nih.gov For instance, controlling humidity and temperature is crucial to minimize batch-to-batch variability in impurities.
pH Control: For phenolic compounds like this compound, pH is a critical parameter. Acidic conditions (pH 2–3) can help stabilize certain structures, while inappropriate pH can promote side reactions.
Use of Stabilizers: Preservatives or stabilizers may be added to prevent degradation or unwanted reactions. Sodium benzoate, for example, can reduce impurity formation by chelating metal ions that might catalyze side reactions.
Inert Atmosphere: For reactions sensitive to oxidation, performing the synthesis under an inert atmosphere, such as by sparging the reaction mixture with nitrogen, can prevent the formation of oxidative impurities. nih.gov
Purification Protocols: Following each reaction step, rigorous purification is necessary. Column chromatography is a standard method used to separate the desired compound from any impurities.
Intermediate Characterization in Synthetic Routes
Semi-Synthetic Modifications of this compound
Beyond total synthesis, researchers modify the core structure of this compound to create new, related compounds. This field of semi-synthesis is vital for understanding how the molecule works and for developing new chemical entities with potentially superior properties.
Derivatization involves making specific chemical changes to the this compound molecule with the goal of enhancing its biological activity or conferring new properties. semanticscholar.org A key area of investigation is the synthesis of this compound-like depsides to screen for novel antibacterial or antifungal activities. semanticscholar.org
One reported approach involves a two-step process:
An initial esterification reaction of a substituted 2-hydroxyphenylacetic acid.
The resulting ester is then coupled with another carboxylic acid using a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as N,N-dimethylaminopyridine (DMAP). semanticscholar.org
This strategy allows for the creation of a library of novel depside derivatives that are structurally similar to this compound, which can then be tested for a range of biological effects. semanticscholar.org
Structure-Activity Relationship (SAR) research is a cornerstone of medicinal chemistry that involves systematically altering a molecule's structure to determine which parts are essential for its biological effects. oncodesign-services.comcollaborativedrug.com By synthesizing a series of related compounds, or analogues, and evaluating their biological activity, researchers can build a model of the chemical features required for potency and selectivity. oncodesign-services.com
In the context of this compound, SAR studies involve creating analogues with slight structural modifications and testing them to identify the key functional groups responsible for its anti-inflammatory or antioxidant effects. semanticscholar.orgnih.gov For example, a study focused on designing depside derivatives structurally similar to this compound was undertaken to evaluate their potential as antibacterial agents. semanticscholar.org By comparing the activity of these different analogues, scientists can deduce which structural components are critical for interacting with the biological target and which parts of the molecule can be modified to improve properties like potency or stability. oncodesign-services.com This knowledge is invaluable for guiding the design of more effective therapeutic agents.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Class |
|---|---|
| This compound | Depside |
| 3,3'-dimethylellagic acid-4-O-sulfate | Ellagic Acid Derivative |
| Ascorbic Acid | Vitamin / Antioxidant |
| Sodium Benzoate | Preservative / Salt |
| 2-hydroxyphenylacetic acid | Carboxylic Acid |
| N,N'-dicyclohexylcarbodiimide (DCC) | Coupling Agent |
Derivatization for Enhanced Biological Activity Studies
This compound is a bioactive depside first identified in the fruit of the jaboticaba plant (Myrciaria cauliflora) acs.orgnih.gov. Due to its potential biological activities, the laboratory synthesis of this compound has been successfully achieved, enabling further investigation into its properties and potential applications researchgate.netresearchgate.netnih.govthieme-connect.com. The synthesis provides a crucial alternative to extraction from natural sources, where it is present as a minor constituent researchgate.netresearchgate.net.
General synthetic strategies for depsides like this compound often involve a multi-step process. A common approach is the esterification of a phenolic acid derivative, followed by a coupling reaction with a second acid moiety. Research into the synthesis of novel depsides structurally related to this compound has utilized a two-step pathway. This process begins with the refluxing of a hydroxyphenylacetic acid in an alcohol like methanol (B129727) or isobutyl alcohol with a catalytic amount of concentrated sulfuric acid to produce the corresponding ester. The second step involves a coupling reaction between the synthesized ester and a substituted benzoic or nicotinic acid. This esterification is typically facilitated by the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) tandfonline.com.
The derivatization of the core this compound structure has been explored to create novel analogues. In one study, sixteen new depsides were synthesized to investigate their biological activities tandfonline.com. This research demonstrates the feasibility of modifying the chemical structure to explore structure-activity relationships. The table below presents a selection of these synthesized depside analogues, which are derivatives of 2-(2-methoxy-2-oxoethyl)phenyl esters tandfonline.com.
Table 1: Selected Synthesized Depside Analogues
| Compound Name | Molecular Formula | Yield (%) | Physical State |
|---|---|---|---|
| 2-(2-Methoxy-2-oxoethyl)phenyl 5-bromonicotinate | C₁₅H₁₂BrNO₄ | 82 | White powder |
| 2-(2-Methoxy-2-oxoethyl)phenyl 5-chloronicotinate | C₁₅H₁₂ClNO₄ | 77 | White powder |
| 2-(2-Methoxy-2-oxoethyl)phenyl 5-hydroxynicotinate | C₁₅H₁₃NO₅ | 79 | White powder |
Data sourced from research on novel depside synthesis tandfonline.com.
Methodological Considerations for Synthetic Reproducibility in Research
Ensuring the reproducibility of synthetic procedures is a cornerstone of chemical research, particularly for complex multi-step syntheses of natural products like this compound. The reported synthesis of this compound involves an eight-step process, which necessitates meticulous control over experimental parameters to ensure consistent outcomes between batches and laboratories .
Key factors for achieving synthetic reproducibility include the rigorous documentation and control of all methodological details. This encompasses reaction conditions such as temperature, reaction time, and the purity of solvents and reagents, including catalysts . For instance, the synthesis of this compound specifies the use of anhydrous chloroform (B151607) and dichloroethane, highlighting the importance of solvent quality muc.edu.cn. Batch-to-batch variability can be minimized by carefully controlling environmental factors like humidity and temperature during the synthesis and purification stages .
Furthermore, detailed purification protocols are essential for isolating the target compound from byproducts and unreacted starting materials. Techniques such as column chromatography are commonly employed, and the specific parameters (e.g., stationary phase, mobile phase gradient) must be precisely reported .
Thorough characterization of all intermediates and the final product is paramount for confirming structural identity and purity, which is critical for the validation of any subsequent biological studies. A combination of analytical techniques should be used for unambiguous structure elucidation and purity assessment. These methods include:
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the synthesized compound and its intermediates .
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure tandfonline.com.
Mass Spectrometry (MS) : Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is often used for precise mass determination to support a proposed chemical formula tandfonline.com.
Elemental Analysis : Verifies the elemental composition of the synthesized molecule tandfonline.com.
Melting Point : Serves as a simple and effective indicator of purity for solid compounds .
By systematically controlling, documenting, and reporting these parameters, researchers can ensure that the synthesis of this compound and its derivatives is reproducible, leading to reliable and comparable research findings.
Table 2: Key Methodological Considerations for Synthetic Reproducibility
| Consideration | Key Parameters & Justification | Recommended Analytical Techniques |
|---|---|---|
| Reaction Conditions | Temperature, pressure, reaction time, solvent purity, catalyst type and loading. Ensures consistent reaction kinetics and product formation. | Thermocouples, pressure gauges, timers. |
| Reagent Quality | Purity and source of starting materials and reagents. Prevents side reactions from impurities. | Supplier's Certificate of Analysis, preliminary characterization (NMR, MS). |
| Purification Protocol | Detailed description of chromatography (column type, solvent gradient), recrystallization, or distillation procedures. Crucial for isolating the pure compound. | HPLC, Thin Layer Chromatography (TLC). |
| Structural Confirmation | Unambiguous verification of the chemical structure of intermediates and the final product. | NMR (¹H, ¹³C), HRMS. |
| Purity Assessment | Quantification of the purity of the final compound. Essential for accurate biological testing. | HPLC (with area normalization), Elemental Analysis, Melting Point. |
| Documentation | Rigorous and detailed recording of all experimental steps and observations. Allows others to replicate the work precisely. | Laboratory notebooks (digital or physical). |
Extraction, Isolation, and Purification Methodologies for Jaboticabin
Conventional Extraction Techniques
Traditional methods for extracting jaboticabin and other phenolic compounds from jaboticaba primarily rely on solid-liquid extraction. These techniques, while straightforward, require careful optimization of protocols and solvent systems to maximize yield and purity.
Solid-Liquid Extraction Protocols
Solid-liquid extraction is a foundational technique for obtaining bioactive compounds from plant materials. For this compound, this typically involves the use of dehydrated jaboticaba samples, as excess moisture can impede the extraction process. researchgate.net The general procedure involves homogenizing the plant material, often the peel which is a major source of this compound, with a suitable solvent. researchgate.netmuc.edu.cn This mixture is then agitated or subjected to sonication to facilitate the transfer of the target compounds from the solid matrix into the solvent. muc.edu.cn
Following extraction, the solid and liquid phases are separated, commonly through centrifugation. muc.edu.cn The resulting supernatant, containing the extracted compounds, is then concentrated, often under a vacuum at a controlled temperature, and may be freeze-dried for long-term storage. muc.edu.cn Some protocols may also incorporate a subsequent liquid-liquid extraction to further partition and purify the desired compounds. researchgate.netresearchgate.net For more refined purification, techniques like solid-phase extraction (SPE) can be employed. For instance, a jaboticaba extract can be fractionated using SPE tubes with a step gradient of aqueous methanol (B129727) to enrich specific compounds like ellagitannins. muc.edu.cn
Solvent System Optimization for this compound Recovery
The choice of solvent is a critical factor in the successful extraction of this compound. Due to its polar nature, polar solvents are generally preferred. researchgate.net Methanol and ethanol (B145695), often in aqueous solutions, are commonly used. muc.edu.cn Studies have shown that the concentration of the solvent significantly impacts the extraction yield. For instance, in conventional agitated bed extraction, ethanol concentrations between 60% and 80% have been found to be most effective for anthocyanin recovery, a class of compounds often extracted alongside this compound. nih.govnih.gov
The acidity of the solvent system also plays a crucial role. Acidified solvents are frequently used to enhance the stability and extraction of phenolic compounds. researchgate.net Various acids, including citric acid, acetic acid, formic acid, and hydrochloric acid, have been used to acidify solvents like water and methanol for the extraction of compounds from jaboticaba peel. researchgate.net For example, one study found that a solution of methanol, water, and acetic acid (80:20:0.5 v/v/v) was optimal for the extraction of total monomeric anthocyanins from jaboticaba skin. researchgate.net Deep Eutectic Solvents (DES), particularly those based on choline (B1196258) chloride, have also been explored as greener alternatives, demonstrating high recovery rates for anthocyanins from jaboticaba peel.
Advanced Extraction Technologies
To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, advanced extraction technologies have been applied to the recovery of this compound and related compounds. These methods often offer improved efficiency and are considered more environmentally friendly.
Pressurized Liquid Extraction (PLE) Applications
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to enhance extraction efficiency. researchgate.netufsc.br This technique allows for the use of "green" solvents like water and ethanol at temperatures above their boiling points, which decreases the viscosity and surface tension of the solvent, improving its penetration into the sample matrix. researchgate.net
Studies on jaboticaba skins have shown that PLE can significantly improve the extraction of phenolic compounds. researchgate.net Optimization of PLE parameters, such as temperature and pressure, is crucial. For example, one study optimized the extraction of anthocyanins from jaboticaba skins using ethanol at temperatures ranging from 313 to 393 K and pressures from 5 to 10 MPa. researchgate.net Another application using aqueous Deep Eutectic Solvent (DES) solutions in PLE at 120°C and 10 MPa resulted in a 15% higher yield of this compound compared to conventional methods. However, it is important to note that high temperatures can potentially lead to the degradation or modification of some compounds.
| Parameter | Condition | Solvent | Reference |
|---|---|---|---|
| Temperature | 313–393 K | Ethanol | researchgate.net |
| Pressure | 5–10 MPa | Ethanol | researchgate.net |
| Temperature | 120°C | Aqueous DES | |
| Pressure | 10 MPa | Aqueous DES |
Ultrasound-Assisted Extraction (UAE) Parameters
Ultrasound-Assisted Extraction (UAE) employs acoustic cavitation to disrupt plant cell walls, enhancing mass transfer and accelerating the extraction process. nih.gov This technique is recognized as a faster, easier, and greener alternative to conventional methods. scielo.br For the extraction of compounds from jaboticaba, UAE has proven to be highly effective. nih.govnih.gov
The efficiency of UAE is influenced by several parameters, including solvent composition, temperature, pH, ultrasound amplitude, and cycle time. scielo.br Research has shown that solvent composition is often the most significant variable. scielo.br One study optimized UAE for anthocyanins from jaboticaba and found the best conditions to be 51% aqueous methanol at a pH of 7.0 and a temperature of 39.8 °C. scielo.br Another study focusing on jaboticaba peel determined that a 46% ethanolic solution at pH 3.4 with an extraction time of 60 minutes was optimal for monomeric anthocyanin extraction. nih.gov The use of ultrasound has been shown to extract more anthocyanins and polyphenols compared to conventional processes. nih.gov
| Parameter | Optimal Condition | Target Compound Group | Reference |
|---|---|---|---|
| Solvent Composition | 51% Methanol in Water | Anthocyanins | scielo.br |
| pH | 7.00 | Anthocyanins & Phenolic Compounds | scielo.br |
| Temperature | 39.8 °C | Anthocyanins | scielo.br |
| Ultrasound Amplitude | 34% | Anthocyanins | scielo.br |
| Solvent Composition | 72% Methanol in Water | Phenolic Compounds | scielo.br |
| Temperature | 26.0 °C | Phenolic Compounds | scielo.br |
| Ultrasound Amplitude | 68.5% | Phenolic Compounds | scielo.br |
Supercritical Fluid Extraction (SFE) Considerations
Supercritical Fluid Extraction (SFE) is an advanced extraction method that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. scirp.orgscirp.org Supercritical CO2 is advantageous because its solvating power can be tuned by adjusting temperature and pressure, and it is easily removed from the extract, leaving no solvent residue. scirp.org This technique is particularly effective for separating active ingredients from natural products without causing thermal degradation. scirp.org
In the context of jaboticaba, SFE has been used to extract valuable compounds. scirp.orgscirp.org The conditions for SFE, such as pressure and temperature, are key considerations. For instance, one study employed SFE at 5000 psi and 50°C to process jaboticaba. scirp.orgscirp.org Often, a co-solvent like ethanol is added to the supercritical CO2 to increase the polarity of the fluid and enhance the extraction of more polar compounds like this compound. scirp.org The antioxidant capacity of extracts obtained through SFE has been shown to be significantly higher than that of fresh fruit. scirp.org
Chromatographic Separation Techniques
Following extraction, chromatographic techniques are indispensable for the separation and purification of this compound from the complex mixture of compounds present in the crude extract.
Column chromatography is a fundamental step in the purification process, used to fractionate the crude extract and isolate compounds based on their polarity. mdpi.com Silica (B1680970) gel is a commonly used stationary phase for this purpose. mdpi.commuc.edu.cn
In a typical procedure, a crude extract is applied to a silica gel column and eluted with a gradient of increasing polarity. mdpi.com For example, a gradient starting with chloroform (B151607) and gradually increasing the proportion of methanol can be used. mdpi.com The resulting fractions are collected and analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing the target compound, this compound. mdpi.com
Another approach involves using Strata X polymeric solid-phase extraction (SPE) tubes. A jaboticaba extract can be fractionated using a step gradient of aqueous methanol (e.g., 0%, 25%, 50%, and 75%). muc.edu.cn HPLC analysis of the fractions can then guide the selection of the fraction enriched in the desired compounds for further purification. muc.edu.cn
Preparative HPLC is a high-resolution technique used for the final isolation of this compound from enriched fractions to achieve a high degree of purity. muc.edu.cnacgpubs.org This method utilizes a reversed-phase column, typically a C18 column, and a gradient elution system. muc.edu.cnajol.info
One documented method for the isolation of this compound and other compounds involved a semi-preparative HPLC system with a Phenomenex ODS column. muc.edu.cn The mobile phase consisted of a linear gradient of acetonitrile (B52724) in water containing 0.1% formic acid. muc.edu.cn Another study used a C18 column with a mobile phase of 1% orthophosphoric acid in water and acetonitrile, with a gradient elution. ajol.info
Table 2: Preparative HPLC Parameters for this compound Isolation
Stationary Phase Mobile Phase Elution Flow Rate Detection Reference Phenomenex ODS (25 x 1 cm, 4 µm) Acetonitrile and Water (0.1% formic acid) Linear gradient from 12% to 20% MeCN over 10 min, followed by 95% MeCN. 3 mL/min Not specified ajol.info C18 Eclips ODS (250 mm × 4.5 mm) 1% orthophosphoric acid in water (A) and acetonitrile (B) Gradient starting at 95:05 (A:B), decreasing A to 60:40 at 25 min. 0.7 mL/min Not specified
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used throughout the isolation process of this compound. mdpi.comphcogrev.com Its primary applications are to monitor the progress of column chromatography fractionation and to check the purity of the isolated fractions. mdpi.commdpi.com
Silica gel 60 F₂₅₄ plates are commonly used for TLC analysis. mdpi.com After developing the plate in a suitable solvent system (e.g., a mixture of chloroform and methanol), the separated compounds are visualized under UV light (at 254 nm and 366 nm) or by spraying with a visualizing agent like vanillin-H₂SO₄ followed by heating. mdpi.commdpi.com The Rf (retardation factor) values of the spots provide information about the polarity of the compounds and help in comparing fractions.
Preparative High-Performance Liquid Chromatography (HPLC) for Isolation
Purity Assessment and Control in Isolated Research Materials
Ensuring the purity of isolated this compound is critical for its use in research. A combination of analytical techniques is employed for this purpose.
Purity is often assessed by analytical High-Performance Liquid Chromatography (HPLC), with a purity of ≥95% (by area normalization) being a standard for in vitro assays. For structural confirmation and to ensure the absence of impurities, spectroscopic methods are essential. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity and structure of the isolated this compound. nih.gov The purity of final compounds for research can be determined by analytical HPLC, with some studies reporting 100% purity at detection wavelengths of 254 nm and 220 nm. nih.gov
A calibration curve prepared with a this compound standard can be used for quantification in various samples. acs.org The lower limit of detection for this compound has been established to be below 7.5 ng/mL. acs.org
Table 3: Compound Names Mentioned in the Article
Compound Name This compound Chloroform Methanol Acetonitrile Formic acid Orthophosphoric acid Vanillin Sulfuric acid Choline chloride Propylene glycol Citric acid Glucose Ethanol
Advanced Analytical Techniques for Jaboticabin Research
Spectroscopic Characterization Methodologies
Spectroscopy is fundamental to the structural determination of novel compounds like jaboticabin. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its precise atomic arrangement, confirm its molecular formula, and identify its constituent functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. researchgate.net By mapping the magnetic fields around atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. nih.gov For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are crucial for this process. researchgate.net Studies have utilized high-field NMR spectrometers, such as 500 MHz instruments, to resolve the complex signals from the this compound molecule. muc.edu.cn The analysis of chemical shifts (δ), coupling constants, and correlation signals in experiments like COSY, HSQC, and HMBC allows for the unambiguous assignment of each proton and carbon atom, confirming the depside linkage between the two phenolic acid moieties. nih.gov Research has noted that this compound can exist as an inseparable mixture of its α and β forms in solution, leading to two distinct patterns of proton resonances in the ¹H NMR spectrum. muc.edu.cn
Table 1: Representative NMR Data for this compound's Core Moieties Note: This table represents typical chemical shift ranges for the key structural units within this compound based on general principles and related phenolic compounds. Exact values can vary based on solvent and experimental conditions.
| Structural Unit | Atom Type | Typical Chemical Shift (δ) in ppm |
| Aromatic Ring | ¹H | 6.0 - 7.5 |
| Aromatic Ring | ¹³C | 100 - 155 |
| Ester Carbonyl | ¹³C | 165 - 175 |
| Methylene (CH₂) | ¹H | ~4.0 |
| Methylene (CH₂) | ¹³C | ~60 - 70 |
| Phenolic Hydroxyl (OH) | ¹H | 9.0 - 12.0 (variable, may exchange) |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental composition. longdom.org Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers provide the high mass accuracy required for this purpose. pensoft.netmdpi.com
For this compound, HRMS analysis, often using electrospray ionization (ESI), yields a high-resolution mass spectrum that confirms its molecular formula as C₁₆H₁₄O₈. nih.gov This precise mass measurement is critical for distinguishing this compound from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas. lcms.cz Furthermore, fragmentation analysis (MS/MS), where the parent ion is broken down into smaller fragments, provides data that helps to validate the proposed structure elucidated by NMR. longdom.orgmdpi.com The fragmentation pattern serves as a structural fingerprint, revealing the connectivity of the molecule's substructures. researchgate.net
Table 2: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₁₄O₈ | PubChem nih.gov |
| Exact Mass | 334.0689 g/mol | Computed |
| Ionization Mode | ESI (Electrospray Ionization) | muc.edu.cn |
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govaiwc.res.in The method works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to particular chemical bonds. illinois.edu
The FTIR spectrum of this compound is characterized by absorption bands that confirm the presence of its key functional groups. These spectra are typically recorded in the mid-infrared region (4000–400 cm⁻¹). nih.gov Analysis of jaboticaba extracts reveals bands indicative of the structural components of this compound and related polyphenols. researchgate.netresearchgate.net
Table 3: Key FTIR Absorption Bands for this compound's Functional Groups Note: Wavenumbers are approximate and represent typical ranges for the specified functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3600 - 3200 | O-H Stretching | Phenolic Hydroxyl groups |
| 3000 - 2850 | C-H Stretching | Aromatic and Aliphatic C-H |
| 1750 - 1735 | C=O Stretching | Ester (Depside linkage) |
| 1720 - 1700 | C=O Stretching | Carboxylic Acid |
| 1610 - 1450 | C=C Stretching | Aromatic Ring |
| 1260 - 1000 | C-O Stretching | Ester, Ether, and Phenol groups |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Chromatographic Quantification and Profiling
Chromatographic techniques are essential for separating this compound from the complex mixture of compounds present in its natural sources, allowing for its quantification and the broader profiling of related metabolites.
Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. waters.com When coupled with a Photodiode Array (PDA) detector, the system can separate this compound from other compounds while simultaneously providing ultraviolet (UV) spectra for each peak. This dual capability is invaluable for both peak identification and quantification. nih.gov
A validated UPLC-PDA method can be used for the routine monitoring and quantification of this compound in various samples, including fruit extracts and quality control settings. The PDA detector acquires full UV-Vis spectra at each point in the chromatogram, allowing researchers to check for peak purity and to tentatively identify compounds by comparing their UV spectra with those in a library. waters.com Method development involves optimizing parameters such as the column (e.g., C18), mobile phase composition (typically a gradient of acidified water and acetonitrile (B52724) or methanol), and flow rate to achieve optimal separation. nih.gov
Table 4: Typical UPLC-PDA Method Parameters for Polyphenol Analysis
| Parameter | Description |
| System | ACQUITY UPLC or similar nih.gov |
| Column | C18 reverse-phase (e.g., ACQUITY UPLC HSS T3) nih.gov |
| Mobile Phase A | Water with acid modifier (e.g., 0.1% formic acid) |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with acid modifier |
| Detection | PDA Detector, scanning a range (e.g., 210-600 nm) |
| Quantification Wavelength | Set to the λmax of this compound (e.g., ~325 nm) muc.edu.cn |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. researchgate.netbioanalysis-zone.com It is the cornerstone of modern metabolite profiling, enabling the detection and tentative identification of dozens or even hundreds of compounds in a single analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
Chemometric Approaches in Analytical Studies
Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. In the study of this compound and related phytochemicals, chemometric approaches are often coupled with analytical techniques like LC-MS to analyze large and complex datasets. researchgate.netmuc.edu.cn
Principal Component Analysis (PCA) is an unsupervised statistical method widely used for exploratory data analysis and pattern recognition in metabolomics and phytochemical studies. researchgate.net PCA reduces the dimensionality of complex datasets, such as those generated by LC-MS, by transforming the original variables into a smaller set of new variables called principal components (PCs). This allows for the visualization of differences and similarities between samples. researchgate.net
In research on Myrciaria fruits, PCA has been successfully applied to LC-TOF-MS data to create comparative phytochemical fingerprints of different species. researchgate.netmuc.edu.cn By processing the mass spectrometry data, PCA can distinguish between closely related species, such as M. cauliflora and M. vexator, based on their unique chemical profiles. muc.edu.cn This approach was instrumental in identifying specific marker compounds that differentiate the two fruits; for example, delphinidin-3-O-glucoside was identified as a marker for jaboticaba (M. cauliflora), whereas cyanidin-3-O-galactoside and cyanidin-3-O-arabinose were markers for false jaboticaba (M. vexator). researchgate.netmuc.edu.cn this compound itself was detected in both species. muc.edu.cn The analysis relies on specific parameters to process the raw analytical data effectively. muc.edu.cn
| Parameter | Setting |
|---|---|
| Software | Markerlynx XS |
| Ionization Mode Data | Positive |
| Retention Time Range | 4–52 min |
| Mass Range | 100–1500 Da |
| Mass Tolerance | 40 mDa |
Method Validation for Quantitative Research Applications
For quantitative analysis of this compound and its associated compounds, it is essential to use fully validated analytical methods to ensure the reliability and accuracy of the results. Method validation is a process that confirms an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scielo.brscielo.brnih.gov
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. scielo.brscielo.br These limits are crucial for confirming the true absence of a compound or for accurately measuring it at low concentrations.
While specific LOD and LOQ values for this compound are not extensively published, data for related compounds found in the same matrix, such as anthocyanins and this compound derivatives, provide insight into the sensitivity of the analytical methods used. For instance, a validated Ultra-Performance Liquid Chromatography (UPLC) method for a this compound ethyl impurity demonstrated a linear range between 0.05 and 10 μg/mL. Similarly, validated methods for the major anthocyanins in jaboticaba fruit, cyanidin-3-O-glucoside and delphinidin-3-O-glucoside, have established their respective LOD and LOQ values. scielo.brscielo.br These values are typically calculated based on the standard deviation of the response of blank samples and the slope of the calibration curve. scielo.brscielo.br
| Parameter | Cyanidin-3-O-glucoside | Delphinidin-3-O-glucoside |
|---|---|---|
| Analytical Method | UHPLC | UHPLC |
| Linear Range (µg/mL) | 0.05-2.5 | 0.05-2.5 |
| Correlation Coefficient (r²) | 0.9999 | 0.9999 |
| LOD (µg/mL) | 0.01 | 0.01 |
| LOQ (µg/mL) | 0.05 | 0.05 |
Preclinical Pharmacological Investigations of Jaboticabin
In Vitro Anti-Inflammatory Activities
Jaboticabin has demonstrated notable anti-inflammatory effects in several cell-based studies. These studies have explored its ability to modulate key mediators of the inflammatory response.
Inhibition of Pro-Inflammatory Cytokine Production (e.g., Interleukin-8) in Cellular Models
A significant focus of the research has been on the ability of this compound to inhibit the production of pro-inflammatory cytokines, particularly Interleukin-8 (IL-8). IL-8 is a chemokine that plays a crucial role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation. ucytech.com
In studies utilizing human small airway epithelial (SAE) cells stimulated with cigarette smoke extract (CSE), a known inducer of inflammation, this compound has been shown to decrease the production of IL-8. researchgate.netnih.gov This inhibitory effect on IL-8 suggests a potential mechanism by which this compound could mitigate inflammatory responses in airway diseases. researchgate.netnih.govacs.org Research has confirmed that this compound, isolated from the methanolic extract of M. cauliflora, exhibits a significant in vitro anti-inflammatory effect by inhibiting IL-8 production in human SAE cells treated with CSE. researchgate.net
Modulation of Inflammatory Biomarkers in Stimulated Cell Lines
Beyond its effects on IL-8, this compound has been investigated for its capacity to modulate other biomarkers associated with inflammation. While direct studies on a wide range of biomarkers are still emerging, the inhibition of IL-8 production itself is a key indicator of its modulatory role in inflammatory pathways. researchgate.netnih.gov The inflammatory process involves a complex cascade of signaling molecules, and the ability to suppress a key chemokine like IL-8 points to a broader anti-inflammatory potential. ucytech.com
Effects on Immune Cell Responses in Vitro
The regulation of immune cell function is a critical aspect of managing inflammation. Endocannabinoids, for example, are known to modulate immune responses by affecting T- and B-lymphocytes, macrophage activity, and cytokine production. nih.gov While direct and extensive studies on this compound's specific effects on a wide array of immune cell types are not yet broadly available, its demonstrated ability to inhibit IL-8 production provides indirect evidence of its potential to influence immune cell trafficking and activation. ucytech.comresearchgate.net The chemotactic nature of IL-8 means that its inhibition by this compound could lead to a reduced congregation of immune cells at inflammatory sites. ucytech.com
In Vitro Antioxidant Mechanisms
In addition to its anti-inflammatory properties, this compound has been shown to possess antioxidant capabilities. These have been evaluated through both direct chemical assays and cell-based models.
Direct Free Radical Scavenging Assays (e.g., DPPH, ABTS)
This compound has demonstrated antiradical activity in direct chemical assays. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used methods to evaluate the direct free radical scavenging capacity of compounds. researchgate.netmdpi.comnih.gov These assays measure the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize stable free radicals. While specific IC50 values for this compound in these assays are not detailed in the provided context, its characterization as having antiradical activity suggests a capacity to directly neutralize free radicals. nih.gov
Protection Against Oxidative Damage in Preclinical Cell Models
This compound has demonstrated protective effects against oxidative damage in in vitro cell models. One key study investigated its anti-inflammatory properties in human small airway epithelial (SAE) cells exposed to cigarette smoke extract, a well-established model for inducing oxidative stress and inflammation relevant to chronic obstructive pulmonary disease (COPD). In this model, this compound was shown to significantly inhibit the production of interleukin-8 (IL-8), a pro-inflammatory chemokine that is typically elevated in response to oxidative stress. researchgate.net This finding suggests that this compound can directly mitigate inflammatory responses triggered by oxidative insults in lung epithelial cells. researchgate.net
While this study provides direct evidence of this compound's activity, research on extracts from its natural source, the jaboticaba fruit (Myrciaria cauliflora), offers broader context. These extracts, rich in polyphenols including this compound, have been shown to protect human lung fibroblast cells (MRC-5) from reactive oxygen species (ROS), reducing lipid peroxidation and preventing mitochondrial dysfunction.
Preclinical Antiproliferative and Apoptotic Effects
While extracts from the jaboticaba fruit have been evaluated for their anticancer potential, published preclinical studies focusing specifically on the isolated compound this compound against the cell lines outlined below are limited in the reviewed scientific literature. Research into the parent fruit extracts has indicated some positive findings in other cancer models, such as breast cancer, where jaboticaba peel extracts were found to induce apoptosis and reduce clonogenic potential. nih.gov However, the direct effects of purified this compound on colon, lung, oral, and white blood cell carcinoma, as well as its specific mechanisms of action related to apoptosis and the cell cycle, require further dedicated investigation.
Cytotoxicity against Cancer Cell Lines (e.g., Colon, Lung, Oral Carcinoma, White Blood Cells)
Specific data on the cytotoxic IC50 values of isolated this compound against human colon, lung, oral, or white blood cell (leukemia) carcinoma cell lines are not available in the currently reviewed literature.
Induction of Apoptosis in Cancer Cell Models
Investigations detailing the induction of apoptosis by purified this compound, including the analysis of key apoptotic markers such as caspase activation or changes in Bcl-2 family protein expression in cancer cell models, have not been identified in the reviewed literature.
Investigation of Cell Cycle Perturbations in Vitro
There is currently a lack of studies in the reviewed literature that investigate the effects of isolated this compound on cell cycle progression in cancer cell lines. Consequently, data regarding its potential to induce cell cycle arrest at specific phases (e.g., G1, S, or G2/M) are not available.
Investigation of Cellular Transport Mechanisms
In Vitro Permeability Studies Across Barrier Models (e.g., Caco-2 cells)
The potential for oral bioavailability of this compound has been assessed using the Caco-2 cell monolayer model. researchgate.net This in vitro system utilizes human epithelial colorectal adenocarcinoma cells that differentiate to form a monolayer mimicking the intestinal epithelial barrier. medtechbcn.comevotec.com The primary measure in this assay is the apparent permeability coefficient (Papp), which quantifies the rate of a compound's flux across the cell monolayer. medtechbcn.comevotec.com A high Papp value is generally predictive of good intestinal absorption in vivo. uq.edu.au
Studies have successfully demonstrated that this compound can be transported across the Caco-2 cell monolayer, indicating it possesses the ability to cross the intestinal barrier in vitro. researchgate.net This suggests that this compound may be orally bioavailable. However, specific quantitative Papp values from these studies are not publicly reported. For context, permeability is often categorized by comparing a test compound's Papp value to those of well-characterized control compounds.
Table 1: Representative Data Structure for Caco-2 Permeability Assays
| Compound | Classification | Typical Apparent Permeability (Papp) (cm/s) | Finding for this compound |
|---|---|---|---|
| Atenolol | Low Permeability Control | < 1 x 10⁻⁶ | Not Applicable |
| Propranolol | High Permeability Control | > 10 x 10⁻⁶ | Not Applicable |
| This compound | Test Compound | Value Not Reported | Transport Demonstrated researchgate.net |
Molecular Mechanisms and Cellular Pathways Modulated by Jaboticabin
Modulation of Signaling Pathways
Jaboticabin has been shown to interfere with complex signaling cascades within the cell, thereby altering cellular responses to various stimuli. The following subsections outline the specific signaling pathways known to be affected by this compound.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway Investigations
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and survival. bellbrooklabs.commdpi.com In its inactive state, the NF-κB dimer is held in the cytoplasm by an inhibitory protein called IκB. bellbrooklabs.com Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex, particularly IKKβ, phosphorylates IκBα, leading to its degradation. ijbs.commdpi.com This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α and IL-6. researchgate.netnih.gov
Research indicates that this compound can suppress the NF-κB signaling pathway. Studies have suggested that this compound may inhibit the nuclear translocation of the p65 subunit, a key step in NF-κB activation. researchgate.netplos.org By preventing p65 from entering the nucleus, this compound effectively blocks the transcription of NF-κB-dependent pro-inflammatory genes. This inhibitory action is thought to be a primary mechanism behind this compound's anti-inflammatory properties. Some evidence points towards the inhibition of IKKβ phosphorylation as a potential mechanism, which would prevent the initial activation cascade. plos.org
Table 1: Investigated Effects of this compound on the NF-κB Signaling Pathway
| Target | Observed Effect | Implication |
|---|---|---|
| IKKβ Phosphorylation | Potential Inhibition | Prevents the degradation of IκBα, sequestering NF-κB in the cytoplasm. |
| p65 Nuclear Translocation | Inhibition | Blocks the transcription of pro-inflammatory genes. researchgate.netplos.org |
| Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) | Reduction | Attenuates the inflammatory response. researchgate.net |
Ras Signaling Pathway Interactions
The Ras signaling pathway is a central cascade that regulates cell proliferation, differentiation, and survival. Ras proteins are small GTPases that act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. frontiersin.org Activation of Ras triggers a downstream cascade, most notably the Raf-MEK-ERK pathway, which ultimately leads to the regulation of gene expression. nih.gov While direct studies on the interaction between this compound and the Ras signaling pathway are limited, its known anti-proliferative and anti-inflammatory effects suggest a potential for modulation. Given that Ras activation can be upstream of other pathways modulated by this compound, such as the MAPK/ERK pathway, it is plausible that this compound could interfere with Ras activity, either directly or indirectly. However, further research is required to elucidate the specific interactions between this compound and the components of the Ras signaling pathway.
Inflammasome Pathway Regulation (e.g., NLRP3, AIM2)
Inflammasomes are multiprotein complexes that play a crucial role in the innate immune system by activating inflammatory caspases, such as caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. ijbs.comresearchgate.net The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is activated by a wide range of stimuli, indicating cellular stress or damage. researchsolutions.com Its activation is a two-step process involving a priming signal, often mediated by NF-κB, and an activation signal. researchsolutions.com
This compound has been implicated in the regulation of the inflammasome pathway, particularly the NLRP3 inflammasome. By inhibiting the NF-κB signaling pathway, this compound can interfere with the priming step of NLRP3 inflammasome activation, thereby reducing the expression of NLRP3 and pro-IL-1β. core.ac.uk This, in turn, would lead to decreased production of the highly inflammatory cytokine IL-1β. The AIM2 inflammasome, which is activated by cytosolic double-stranded DNA, is another key player in innate immunity, though its direct modulation by this compound has not been extensively studied.
Table 2: Potential Regulatory Effects of this compound on the Inflammasome Pathway
| Inflammasome Component | Potential Effect of this compound | Mechanism |
|---|---|---|
| NLRP3 Expression (Priming) | Downregulation | Inhibition of the NF-κB pathway. core.ac.uk |
| Pro-IL-1β Expression | Downregulation | Inhibition of the NF-κB pathway. core.ac.uk |
| Caspase-1 Activation | Potential Inhibition | Reduced assembly of the inflammasome complex. |
| IL-1β and IL-18 Secretion | Reduction | Decreased processing of pro-cytokines by active caspase-1. |
PI3K/Akt Pathway Involvement
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, proliferation, and metabolism. ijbs.com Upon activation, PI3K phosphorylates lipids in the cell membrane, leading to the recruitment and activation of the serine/threonine kinase Akt. mdpi.com Activated Akt then phosphorylates a multitude of downstream targets, influencing a wide array of cellular processes.
MAPK/ERK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. nih.govfrontiersin.org The pathway consists of a series of protein kinases, including Raf, MEK, and ERK, that are sequentially activated. nih.gov The activation of ERK1/2 leads to the phosphorylation of numerous cytoplasmic and nuclear substrates, thereby regulating gene expression. frontiersin.orgnih.govnih.gov
There is evidence to suggest that polyphenols can modulate the MAPK/ERK pathway. windows.net It is proposed that this compound may inhibit the phosphorylation of ERK1/2, a key activation step in this cascade. windows.net By doing so, this compound could disrupt the downstream signaling events that lead to cellular proliferation and inflammatory responses. This modulation of the MAPK/ERK pathway may be another mechanism through which this compound exerts its biological activities. However, more direct research is necessary to confirm and detail this interaction.
Enzyme Activity Modulation
Some studies suggest that this compound may possess inhibitory activity against several enzymes involved in inflammation and pigmentation. These include cyclooxygenase (COX), an enzyme that produces prostaglandins (B1171923) involved in inflammation and pain, and lipoxygenase (LOX), which is involved in the synthesis of leukotrienes, another class of inflammatory mediators. nih.govcore.ac.uknih.govacademicjournals.orgnih.govnih.gov Furthermore, there is an indication that this compound could inhibit tyrosinase, a key enzyme in melanin (B1238610) production. researchgate.netnih.govekb.egresearchgate.net The inhibition of these enzymes could explain some of the observed anti-inflammatory and potential skin-lightening properties of compounds from the plant source of this compound.
Table 3: Potential Enzyme Modulation by this compound
| Enzyme | Potential Effect | Implication |
|---|---|---|
| Cyclooxygenase (COX) | Inhibition | Reduction in prostaglandin (B15479496) synthesis, leading to anti-inflammatory effects. core.ac.uknih.govnih.gov |
| Lipoxygenase (LOX) | Inhibition | Reduction in leukotriene synthesis, contributing to anti-inflammatory actions. nih.govcore.ac.ukacademicjournals.orgnih.govphcogj.com |
| Tyrosinase | Inhibition | Reduction in melanin synthesis, suggesting potential applications in skin pigmentation. researchgate.netnih.govekb.egresearchgate.net |
Angiotensin I-Converting Enzyme (ACE-I) Inhibition (for jaboticaba extract components relevant to this compound research)
Extracts from the jaboticaba plant, which contain a variety of polyphenols including this compound, have demonstrated the ability to inhibit Angiotensin I-Converting Enzyme (ACE-I). ACE-I is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Its inhibition is a common strategy for managing hypertension.
A study on lyophilized jaboticaba seed extract (LJE) revealed a notable inhibition of ACE-I activity. nih.gov The observed inhibition was 22.4 ± 0.2%, a promising result attributed to the presence of specific phenolic compounds. researchgate.net The mechanism is thought to involve the interaction of polyphenols with amino acids near the enzyme's active site via hydrogen bonds, which effectively blocks its catalytic function. sci-hub.se
| Extract Source | Enzyme Target | Inhibition (%) | Implicated Bioactive Compounds | Reference |
|---|---|---|---|---|
| Jaboticaba (Myrciaria jaboticaba) Seed Extract | Angiotensin I-Converting Enzyme (ACE-I) | 22.4 ± 0.2% | Castalagin, Procyanidin A2, Ellagic Acid | researchgate.net |
Other Enzymatic Interactions in Preclinical Models
Beyond ACE-I, this compound and its associated extracts have been shown to modulate other key enzymes in preclinical settings. These interactions are central to the compound's observed anti-inflammatory and metabolic effects.
In studies exploring its anti-inflammatory properties, this compound was found to inhibit the production of interleukin-8 (IL-8), a chemokine involved in inflammatory responses, in human small airway epithelial cells stimulated by cigarette smoke extract. nih.govresearchgate.net This effect is shared with a related compound, 3,3'-dimethyellagic acid-4-O-sulfate, also isolated from jaboticaba. nih.goversnet.org
Furthermore, extracts from jaboticaba have shown inhibitory effects on enzymes related to carbohydrate metabolism and neurological pathways. Lyophilized jaboticaba seed extract demonstrated inhibitory action against α-amylase and α-glucosidase, enzymes involved in the digestion of carbohydrates. nih.gov In a different context, ethanolic extracts from jaboticaba peel were found to possess acetylcholinesterase inhibitory (AChEi) activity, suggesting a potential interaction with pathways relevant to neurodegenerative conditions. nih.gov
| Compound/Extract | Enzyme/Pathway Modulated | Observed Effect | Model System | Reference |
|---|---|---|---|---|
| This compound | Interleukin-8 (IL-8) Production | Inhibition | Human Small Airway Epithelial Cells | nih.govresearchgate.net |
| Jaboticaba Seed Extract | α-Amylase | Inhibition | In Vitro Assay | nih.gov |
| Jaboticaba Seed Extract | α-Glucosidase | Inhibition | In Vitro Assay | nih.gov |
| Jaboticaba Peel Ethanolic Extract | Acetylcholinesterase (AChE) | Inhibition | In Vitro Assay | nih.gov |
Receptor Binding and Protein Interaction Studies
To fully understand the mechanism of action for any bioactive compound, it is crucial to identify its direct molecular targets. Computational and in vitro binding studies are fundamental tools for predicting and confirming these interactions.
Molecular Docking and Computational Studies for Target Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique simulates the interaction between a small molecule (ligand), such as this compound, and the binding site of a target protein or receptor. scielo.br By calculating the binding energy, researchers can predict the affinity and stability of the interaction, providing valuable insights into potential biological targets and mechanisms of action before undertaking laboratory experiments. scielo.brmdpi.com
In Vitro Binding Assays with Potential Molecular Targets
In vitro binding assays are laboratory techniques used to measure the interaction between a ligand and its receptor. nih.gov These experiments, which can include saturation and competitive binding studies, are essential for determining key parameters like binding affinity (Kd) and the concentration of a ligand required to inhibit binding by 50% (IC50). nih.govchelatec.com This data provides quantitative confirmation of the interactions predicted by computational models. nih.gov
While studies have demonstrated the transport of this compound across Caco-2 human intestinal cells in vitro, which is crucial for bioavailability, specific in vitro assays to determine its binding affinity for potential molecular targets like specific enzymes or cellular receptors have not been reported in the available research. nih.gov
Gene Expression and Protein Expression Alterations
Bioactive compounds can exert their effects by altering the expression of specific genes and proteins, thereby influencing cellular processes like cell survival, proliferation, and apoptosis (programmed cell death).
Transcriptomic and Proteomic Profiling in Response to this compound
While direct transcriptomic and proteomic studies on the isolated compound this compound are not extensively available in current scientific literature, research on extracts from jaboticaba (Myrciaria cauliflora), particularly from the peel where this compound and other polyphenols are concentrated, provides significant insights into the molecular and cellular pathways modulated by its constituents. These studies primarily utilize transcriptomic analysis to identify differentially expressed genes in response to treatment with jaboticaba extracts.
Research has focused on the transcriptomic differences between green and black jaboticaba peels, identifying 2,152 differentially expressed unigenes, with 830 being upregulated and 1,322 downregulated. uni.lunih.gov This analysis has been instrumental in elucidating the molecular mechanisms behind anthocyanin accumulation, a process closely related to the biosynthesis of other polyphenols like this compound. uni.lunih.gov
Furthermore, studies on prostate cancer cell lines have shown that jaboticaba peel extract can modulate the expression of a significant number of genes related to cancer immunology. nih.gov In PC-3 cells, the extract led to an increased expression of 25 out of 84 analyzed genes and a decreased expression in 4, indicating a substantial impact on immune response pathways in cancer. nih.gov
In the context of metabolic diseases, jaboticaba peel powder has been found to influence the gene expression of enzymes crucial for glutathione (B108866) synthesis in a diabetic rat model. nih.gov Specifically, treatment recovered the gene expression of glutamate-cysteine ligase (GCL) and, at lower doses, increased the expression of glutathione synthetase (GS). nih.gov
The following interactive data tables summarize key findings from transcriptomic analyses of jaboticaba extracts.
Table 1: Differentially Expressed Genes in Jaboticaba Peel Associated with Anthocyanin Biosynthesis
| Gene | Function | Expression Change |
| Phenylalanine ammonialyase | Catalyzes the first step in the phenylpropanoid pathway | Differentially Expressed uni.lunih.gov |
| 4-coumaroyl:CoA-ligase | Involved in the biosynthesis of flavonoids | Differentially Expressed uni.lunih.gov |
| Chalcone synthase | Key enzyme in the flavonoid biosynthesis pathway | Differentially Expressed uni.lunih.gov |
| Flavanone 3-hydroxylase | Catalyzes the conversion of flavanones to dihydroflavonols | Differentially Expressed uni.lunih.gov |
| Flavonoid 3′-hydroxylase | Introduces a hydroxyl group to the B-ring of flavonoids | Differentially Expressed uni.lunih.gov |
| Anthocyanidin synthase | Catalyzes a late step in anthocyanin biosynthesis | Differentially Expressed uni.lunih.gov |
| UDP-glucose: flavonoid 3-O-glucosyltransferase | Involved in the glycosylation of anthocyanidins | Differentially Expressed uni.lunih.gov |
| Glutathione S-transferase | May be involved in the transport of anthocyanins | Differentially Expressed uni.lunih.gov |
| Cytochrome b5 | Electron carrier that can influence flavonoid metabolism | Differentially Expressed uni.lunih.gov |
Table 2: Modulation of Gene Expression by Jaboticaba Peel Extract in Various Models
| Model System | Gene/Protein | Modulation |
| Mesenchymal Stem Cells (osteoporotic rats) | Pparγ | Downregulated mdpi.com |
| Mesenchymal Stem Cells (osteoporotic rats) | Adipoq (Adiponectin) | Downregulated mdpi.com |
| Mesenchymal Stem Cells (osteoporotic rats) | Retn (Resistin) | Downregulated mdpi.com |
| Mesenchymal Stem Cells (osteoporotic rats) | RUNX2 | Upregulated mdpi.com |
| Mesenchymal Stem Cells (osteoporotic rats) | ALP (Alkaline Phosphatase) | Upregulated mdpi.com |
| Prostate Cancer Cells (PC-3) | Cancer immunology-related genes (25 genes) | Upregulated nih.gov |
| Prostate Cancer Cells (PC-3) | Cancer immunology-related genes (4 genes) | Downregulated nih.gov |
| Diabetic Rat Model (liver) | Gclc (Glutamate-cysteine ligase catalytic subunit) | Upregulated to control levels nih.gov |
| Diabetic Rat Model (liver) | Gs (Glutathione synthetase) | Upregulated at lower doses nih.gov |
Proteomic studies directly investigating the effects of jaboticaba or its constituents are less common. However, the field of proteomics is recognized as a valuable tool for understanding the complex processes of fruit ripening and the functional properties of food components. csic.esresearchgate.net Future proteomic analyses will be crucial for a more comprehensive understanding of the post-transcriptional and post-translational modifications induced by this compound and for identifying the specific protein targets through which it exerts its biological effects.
Challenges and Future Research Directions for Jaboticabin Studies
Methodological Refinements in Extraction and Purification for Research Scale
The isolation of jaboticabin in high purity and yield is a fundamental prerequisite for accurate pharmacological research. This compound is found predominantly in the peel of the jaboticaba fruit. researchgate.netnih.gov Initial research has relied on conventional solid-liquid extraction, often using methanol (B129727) or ethanol (B145695), followed by chromatographic techniques for purification. researchgate.netmuc.edu.cn However, these methods can be time-consuming and may lead to degradation or the formation of impurities.
Recent advancements in extraction technology offer promising alternatives for obtaining research-scale quantities of this compound more efficiently. These include:
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature. Studies on jaboticaba peels have shown that UAE can significantly increase the yield of phenolic compounds and anthocyanins. researchgate.netscielo.br Optimization of parameters such as solvent composition, pH, temperature, and ultrasound amplitude is crucial for maximizing this compound recovery while minimizing degradation. scielo.brscielo.br
Pressurized Liquid Extraction (PLE): PLE utilizes solvents at elevated temperatures and pressures, which can increase extraction efficiency. For this compound, PLE with aqueous ethanol has been shown to provide a higher yield compared to conventional methods. However, high temperatures can promote the formation of ethyl derivatives, necessitating careful optimization.
Subcritical Water Extraction (SWE): This environmentally friendly method uses water at high temperatures and pressures as the solvent. While effective for extracting certain fractions, residual ethanol from previous processing steps can lead to the formation of impurities. Hybrid methods combining SWE with natural deep eutectic solvents (NADES) have shown potential in reducing impurity formation.
Future refinements should focus on developing scalable and reproducible protocols that maximize the yield and purity of this compound, potentially through the synergistic use of these advanced extraction techniques followed by multi-step chromatographic purification. muc.edu.cnabcam.com
Strategies for Ensuring Reproducibility in Preclinical Bioactivity Studies
A significant hurdle in preclinical research, especially with natural products, is the lack of reproducibility. trilogywriting.comresearchgate.net Conflicting reports on the bioactivity of compounds can often be traced back to variations in the purity of the test compound, experimental conditions, or reporting standards. For this compound studies, ensuring the reliability and comparability of findings is paramount.
Key strategies to enhance reproducibility include:
Thorough Chemical Characterization: Each batch of this compound used in preclinical studies must be rigorously characterized. This includes confirming its identity and quantifying its purity using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.gov A detailed Certificate of Analysis (COA) should be provided, documenting the impurity profile. axios-research.com
Standardized Assays: Discrepancies in bioactivity can arise from differences in assay conditions, such as cell lines, reagent concentrations, and incubation times. Establishing and adhering to standardized, validated protocols for in vitro and in vivo experiments is essential.
Transparent Reporting: Publications should provide comprehensive details of the experimental methods, including the source and characterization of the this compound, sample size calculations, randomization, and blinding procedures. nih.govnih.gov This transparency allows other researchers to accurately replicate the study.
Use of Positive Controls: Including a well-validated positive control in pharmacological models provides a benchmark for the activity of this compound and helps to validate the experimental setup. nih.gov
By implementing these strategies, the scientific community can build a more robust and reliable body of evidence regarding the bioactivity of this compound.
Elucidation of Comprehensive Structure-Activity Relationships for Novel Derivatives
The study of structure-activity relationships (SAR) is fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. nih.gov This involves synthesizing and testing derivatives of the parent molecule to understand how specific structural features influence its biological activity.
For this compound, SAR studies are in their infancy. Research has primarily focused on the naturally occurring compound. researchgate.netnih.govontosight.ai However, there is a clear impetus to explore this area. One study has explicitly stated that analogues of this compound are being synthesized to investigate their SAR, with the goal of enhancing its therapeutic properties for conditions like Chronic Obstructive Pulmonary Disease (COPD). muc.edu.cn Another study on newly synthesized depsides, which share a structural class with this compound, has already begun to discuss their SAR based on antibacterial and antifungal activities. semanticscholar.org
Future research should systematically explore the SAR of this compound by:
Synthesizing Novel Derivatives: Creating a library of this compound analogues with modifications at key positions on its aromatic rings.
Evaluating Biological Activity: Testing these derivatives in standardized bioassays to determine how changes in chemical structure affect their anti-inflammatory, antioxidant, and other pharmacological activities.
Computational Modeling: Utilizing quantitative structure-activity relationship (QSAR) models to predict the activity of new derivatives and guide further synthesis efforts. nih.gov
This approach will be crucial for identifying derivatives with improved potency, selectivity, and pharmacokinetic properties.
Development of Advanced In Vitro and Ex Vivo Models for Mechanism of Action Studies
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is a key research objective. This requires the use of sophisticated in vitro and ex vivo models that can accurately recapitulate human physiology.
Current research has utilized several in vitro models:
Human Small Airway Epithelial (SAE) Cells: These cells have been used to demonstrate this compound's ability to inhibit the production of the pro-inflammatory chemokine interleukin-8 (IL-8) in the context of cigarette smoke-induced inflammation, a key feature of COPD. researchgate.netnih.gov
Human Intestinal Caco-2 Cells: This cell line is a well-established model for the intestinal barrier. Studies with Caco-2 cells have been used to investigate the transport and bioavailability of this compound, suggesting it can be effectively transported across the intestinal epithelium. researchgate.netnih.govresearchgate.net This model can be further developed into multi-chamber microfluidic systems for more dynamic and realistic drug transport studies. plos.org
Macrophage Cell Lines: Models like RAW 264.7 cells can be used to study the anti-inflammatory effects of this compound on immune cells. scielo.br
While these models are valuable, future research should incorporate more advanced systems:
Ex Vivo Models: The use of isolated and perfused organs or tissue slices can provide a more integrated physiological environment to study this compound's effects. For example, precision-cut lung slices (PCLS) could be used to investigate its impact on airway inflammation and remodeling in a more complex tissue context.
3D Cell Cultures and Organoids: These models more closely mimic the three-dimensional structure and cellular interactions of native tissues, offering a more accurate platform for studying drug responses compared to traditional 2D cell cultures.
Co-culture Systems: Developing models that include multiple cell types (e.g., epithelial cells and immune cells) can help to elucidate the complex cell-cell interactions involved in this compound's mechanism of action.
The data generated from these advanced models will be instrumental in translating preclinical findings to potential clinical applications.
Integration of Omics Technologies for Systems-Level Understanding
Omics technologies, such as genomics, proteomics, and metabolomics, offer a powerful, holistic approach to understanding the biological effects of a compound by simultaneously measuring changes in large numbers of genes, proteins, or metabolites. researchgate.netnih.govnih.gov Applying these technologies to this compound research can provide a comprehensive, systems-level view of its mechanism of action.
Potential applications of omics in this compound studies include:
Proteomics: Can be used to identify proteins that are differentially expressed in cells or tissues upon treatment with this compound. This can reveal the signaling pathways and cellular processes that are modulated by the compound. For example, iTRAQ-based global proteomic profiling could uncover shifts in metabolic and signaling pathways. nih.gov
Metabolomics: This involves the comprehensive analysis of small molecule metabolites. Metabolomic profiling of cells or biofluids after this compound administration can identify changes in metabolic pathways and reveal biomarkers of its biological effect. nih.gov
Transcriptomics: Analyzing changes in gene expression (mRNA levels) in response to this compound can provide insights into the upstream regulatory mechanisms that mediate its effects.
Integrating data from these different omics platforms can help to construct a detailed molecular picture of how this compound functions, identify novel therapeutic targets, and discover biomarkers for its efficacy. rsdjournal.org
Standardization of this compound Reference Materials for Academic Research
The availability of well-characterized reference standards is a cornerstone of reliable and reproducible chemical and pharmacological research. starodub.nl For this compound, the establishment and dissemination of a certified reference standard are crucial for ensuring consistency across different studies and laboratories.
Currently, reference standards for this compound and some of its impurities, such as this compound Ethyl Impurity, are available from commercial suppliers. axios-research.com These standards are typically accompanied by a Certificate of Analysis (COA) that provides information on their identity, purity, and the analytical methods used for characterization. axios-research.com
Key aspects for the standardization of this compound reference materials include:
Comprehensive Characterization: The reference standard must be thoroughly characterized using a suite of analytical techniques, including NMR for structural elucidation, and mass spectrometry for accurate mass determination. almacgroup.com
Purity Assessment: The purity of the reference standard should be determined using high-resolution chromatographic methods like HPLC or UPLC, with clear reporting of any impurities. nih.gov
Stability Studies: The stability of the reference standard under various storage conditions should be evaluated to establish appropriate handling and storage protocols and to define its shelf-life.
Availability: Ensuring a consistent and accessible supply of the reference standard for the research community is essential for facilitating widespread and standardized research.
The European Pharmacopoeia (Ph. Eur.) and other pharmacopoeial bodies provide guidelines for the establishment and withdrawal of reference standards, which can serve as a model for the management of this compound reference materials. edqm.eu
Exploration of Combinatorial Approaches with Other Bioactive Compounds in Preclinical Settings
The therapeutic effects of natural products are often attributed to the synergistic or additive interactions of multiple bioactive compounds. oxyclubcalifornia.org Investigating this compound in combination with other compounds could reveal enhanced therapeutic efficacy or a broader spectrum of activity.
Potential combinatorial approaches for this compound include:
Combination with Other Jaboticaba Polyphenols: Jaboticaba fruit contains a variety of other bioactive compounds, including anthocyanins (e.g., cyanidin-3-glucoside and delphinidin-3-glucoside) and ellagic acid derivatives. researchgate.netmuc.edu.cn Studies have shown that a related compound, 3,3'-dimethylellagic acid-4-O-sulfate, also found in jaboticaba wood, exhibits similar anti-inflammatory activity to this compound. nih.gov Preclinical studies could explore whether combinations of these compounds result in synergistic effects.
Combination with Known Therapeutic Agents: Investigating this compound alongside conventional drugs for inflammatory diseases could reveal potential for dose reduction of the conventional drug, thereby minimizing side effects, or for overcoming drug resistance.
Synergistic Antioxidant Effects: Ellagic acid, a related polyphenol, has been shown to exhibit synergistic antioxidant properties when combined with compounds like α-tocopherol and ascorbic acid. sci-hub.se Similar synergistic effects could be explored for this compound.
Preclinical studies evaluating these combinations in relevant cell and animal models are a promising area for future research, potentially leading to the development of more effective, multi-targeted therapeutic strategies. researchgate.netmdpi.com
Q & A
Q. What frameworks ensure methodological rigor in studying this compound’s molecular interactions?
- Methodology :
- FINER Criteria : Ensure questions are Feasible (e.g., access to HPLC), Novel (e.g., unexplored synergies), and Relevant (e.g., colon cancer focus) .
- PICO Framework : Define Population (e.g., HT29 cells), Intervention (this compound dose), Comparison (positive/negative controls), and Outcomes (IC50, apoptosis markers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
